Oxoprolintane

描述

Contextualization within Xenobiotic Metabolism Studies

The study of oxoprolintane is situated within the broader field of xenobiotic metabolism, which investigates the biochemical transformation of foreign chemical substances by living organisms. nih.gov The pyrrolidine (B122466) ring, a key structural feature of many pharmacologically active compounds, is of particular interest in this field due to its susceptibility to metabolic oxidation. tandfonline.comnih.govd-nb.info

The biotransformation of compounds containing a pyrrolidine group has been a subject of scientific inquiry for decades. tandfonline.compsu.edu Early research identified that such compounds are often metabolized into their corresponding lactam derivatives through oxidation. tandfonline.com This process, specifically the α-carbon oxidation of the pyrrolidine ring, has been a focal point of investigation. psu.eduacs.org Studies on various pyrrolidine derivatives have revealed that metabolic reactions can include ring-opening and carbonyl substitution. researchgate.net The formation of lactams, like this compound from prolintane (B133381), is a recognized metabolic pathway. nih.gov This historical context provides the foundation for understanding the metabolic fate of prolintane and the emergence of this compound as a significant metabolite.

This compound is a recognized metabolite of prolintane, a central nervous system stimulant. medchemexpress.comtandfonline.comncats.io Its formation is a key aspect of prolintane's biotransformation in the body. researchgate.netresearchgate.net The metabolic process involves the oxidation of the pyrrolidine ring of prolintane. tandfonline.com While initially considered a minor metabolite in some animal studies, its consistent detection in human urine following prolintane administration underscores its importance in human metabolism. tandfonline.comtandfonline.com

The generation of this compound is enzymatically driven. Research has implicated both cytochrome P-450 and aldehyde oxidase as key enzymes in its formation. researchgate.netresearchgate.net Specifically, studies suggest that cytochrome P-450 is involved in the initial oxidation of prolintane, potentially forming an iminium ion intermediate, which is then converted to this compound by aldehyde oxidase. researchgate.net The involvement of these enzyme systems highlights the complex metabolic pathways that xenobiotics undergo.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound primarily revolves around several key areas. A significant focus is on elucidating the precise mechanisms of its formation from prolintane. This includes identifying the specific enzymes and metabolic pathways involved in the C-oxidation of the pyrrolidine ring. researchgate.net Research aims to understand the interplay between different enzyme systems, such as cytochrome P-450 and aldehyde oxidase, in this biotransformation. researchgate.netresearchgate.net

Another major objective is the analytical detection and quantification of this compound in biological samples. medchemexpress.com Developing sensitive and specific analytical methods is crucial for pharmacokinetic studies and for understanding the extent of its formation in different species and individuals. tandfonline.comoup.com

Interactive Data Table: Prolintane Metabolites in Rats

The following table summarizes the excretion of prolintane and its metabolites in the 48-hour urine of rats after intraperitoneal administration of [3H]prolintane (50 mg/kg). The data is presented as a percentage of the administered dose.

| Compound | Percentage of Dose |

| Unchanged Prolintane | Trace |

| This compound | Trace |

| p-Hydroxyprolintane | 5% |

| Pyrrolidine ring-opened metabolite (PPGABA) | 15% |

| Data sourced from Yoshihara & Yoshimura, 1974. tandfonline.com |

Interactive Data Table: Enzymes in this compound Formation

This table outlines the key enzymes identified in the in-vitro formation of this compound from prolintane in male rabbit hepatic preparations.

| Enzyme | Role in this compound Formation |

| Aldehyde Oxidase | Implicated as the soluble enzyme involved. |

| Cytochrome P-450 | Involved in the microsomal metabolism of prolintane to this compound. Specific inducers suggest the involvement of P-450UA, IIB, and IIE. |

| Flavin Monooxygenase (FMO) | Not found to be involved in the process. |

| Data sourced from Whittlesea & Gorrod, 1993. researchgate.net |

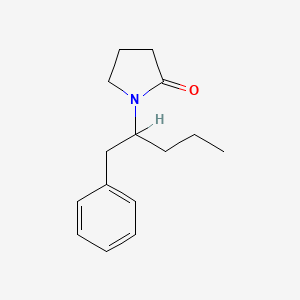

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1-phenylpentan-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-7-14(16-11-6-10-15(16)17)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRHNWFWBMIJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956702 | |

| Record name | 1-(1-Phenylpentan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35259-27-9 | |

| Record name | Oxoprolintane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Phenylpentan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOPROLINTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866CG2VK1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Biotransformation Pathways of Oxoprolintane

Precursor Compounds and Metabolic Origins of Oxoprolintane

This compound is primarily known as a metabolite of prolintane (B133381). researchgate.netcapes.gov.brsemanticscholar.org Prolintane, a sympathomimetic amine, undergoes metabolic transformation to form this compound. researchgate.netcapes.gov.brscispace.com The metabolic pathway also involves other related pyrrolidinophenone compounds, such as pyrovalerone and its derivatives. psu.edurjlm.ro The core structure of these precursors, particularly the pyrrolidine (B122466) ring, is central to the biotransformation process that leads to the formation of this compound. psu.edunih.gov

The metabolism of these precursor compounds is a multi-step process. researchgate.netscispace.com Studies have demonstrated that the conversion of prolintane to this compound is not a direct oxidation but involves an intermediate step. researchgate.netscispace.comescholarship.org This intermediate is believed to be an iminium ion, which is then further oxidized to the lactam, this compound. researchgate.netscispace.com The formation of this iminium ion is a critical step catalyzed by specific enzyme systems within the body. researchgate.net

Enzymatic Mechanisms of this compound Formation

The biotransformation of prolintane and related compounds into this compound is orchestrated by a concert of enzymatic activities, primarily involving aldehyde oxidase and cytochrome P450 systems. researchgate.netscispace.com These enzymes are located in different cellular compartments and have distinct but complementary roles in the metabolic cascade.

Role of Aldehyde Oxidase in Lactam Formation

Aldehyde oxidase (AO), a cytosolic enzyme, is the key player in the final step of this compound formation—the conversion of the iminium ion intermediate into the stable lactam metabolite. researchgate.netcapes.gov.brscispace.com AO is a member of the molybdo-flavoenzyme family and is known for its broad substrate specificity, which includes the oxidation of aldehydes and nitrogen-containing heterocyclic compounds. imoa.infonih.govresearchgate.netwikipedia.org The oxygen atom incorporated into the final product during AO-catalyzed reactions is derived from water, not molecular oxygen. al-edu.com

Aldehyde oxidase exhibits broad substrate specificity, acting on a wide array of aldehydes and aza-heterocyclic compounds. plos.orguniprot.orguniprot.org The catalytic efficiency of AO isoenzymes can vary significantly depending on the substrate. For instance, studies on mouse AOX isoenzymes have shown that mAOX1 generally has the highest catalytic turnover for many substrates. plos.org The substrate-binding funnel of AO enzymes appears to have a hydrophobic nature, leading to higher Michaelis-Menten constants (KM values) for more hydrophilic substrates. plos.org

The catalytic activity of AO is not limited to oxidation; under certain conditions, it can also act as a reductase. researchgate.net However, its primary role in the context of this compound formation is the oxidation of the iminium ion intermediate. researchgate.netnih.gov The enzyme's ability to metabolize such intermediates is a crucial aspect of its function in drug metabolism. nih.gov

Significant interspecies differences exist in the expression levels and number of AO isoforms, which can impact the rate of this compound formation. nih.govuniprot.orgwuxiapptec.com For example, humans possess a single active AOX1 gene, whereas rodents have four AOX genes. imoa.infouniprot.orguniprot.org This variation makes it challenging to predict human AOX activity based on animal models. nih.govwuxiapptec.com

Studies have shown high AO activity in the livers of rabbits and guinea pigs, while it is virtually absent in rats and mice. ijpsonline.com This highlights the species-dependent nature of AO metabolism and its implications for drug development and toxicology studies. researchgate.netnih.gov The differences in AO activity across species are a critical consideration when extrapolating metabolic data from animals to humans. wuxiapptec.com

Involvement of Cytochrome P450 Systems in Precursor Oxidation

The initial step in the metabolic pathway leading to this compound involves the oxidation of the precursor compound, prolintane. This is primarily carried out by the cytochrome P450 (CYP) enzyme system, which is located in the endoplasmic reticulum of liver cells. researchgate.netscispace.comsigmaaldrich.com CYPs are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast number of xenobiotics. wikipedia.orgnih.gov

The reaction catalyzed by CYP enzymes in this context is the oxidation of the pyrrolidine ring of prolintane to form an unstable intermediate, which then rearranges to the iminium ion. researchgate.netscispace.com This process requires NADPH and molecular oxygen. researchgate.net

Research has implicated several specific CYP isoforms in the metabolism of prolintane and related pyrrolidinophenone compounds. Studies using inducers and inhibitors in rabbit liver preparations have suggested the involvement of CYP2B, CYP2E, and a CYP unique to rabbits (P-450UA) in the formation of this compound from prolintane. researchgate.netscispace.com

In the metabolism of structurally similar designer drugs like 4'-methyl-α-pyrrolidinobutyrophenone (MPBP) and methylenedioxypyrovalerone (MDPV), isoforms such as CYP2D6, CYP2C19, and CYP1A2 have been identified as key players in the initial hydroxylation and demethylenation steps, respectively. psu.edunih.govresearchgate.netresearchgate.net These findings suggest that a similar profile of CYP isoforms is likely involved in the initial oxidative metabolism of prolintane.

Characterization of Iminium Ion Intermediates in this compound Biotransformation

In vitro studies utilizing hepatic preparations have provided compelling evidence for the formation of the iminium ion. When incubations of prolintane with these preparations were conducted in the presence of potassium cyanide (KCN), a potent nucleophile, a new cyano-adduct metabolite was detected. researchgate.netescholarship.org The formation of this adduct is explained by the cyanide ion trapping the transient, electrophilic iminium ion intermediate as it is formed. This prevents the intermediate from proceeding to the subsequent oxidation step by aldehyde oxidase. The structure of this trapped product provides definitive proof of the iminium ion's existence as a key intermediate in the metabolic pathway. researchgate.netresearchgate.net

The metabolic pathway of prolintane to this compound mirrors that of other well-documented biotransformations involving iminium intermediates, such as the oxidation of nicotine (B1678760) to cotinine. researchgate.net In the case of nicotine, the analogous nicotine-Δ1'(5')-iminium ion is a well-established intermediate that is subsequently oxidized by aldehyde oxidase to the lactam, cotinine. researchgate.net The enzymatic conversion of an iminium ion to a lactam by aldehyde oxidase is a recognized metabolic reaction, and AO is sometimes referred to as an "iminium oxidase" for this reason. nih.gov

While direct spectroscopic data such as NMR or IR for the prolintane-derived iminium ion is not available due to its transient nature, its chemical properties can be inferred from its reactivity. As an electrophile, it readily reacts with nucleophiles, as demonstrated by the cyanide trapping experiments. researchgate.netescholarship.org

Table 2: Evidence for the Iminium Ion Intermediate

| Evidence Type | Experimental Detail | Finding | Implication |

|---|---|---|---|

| Chemical Trapping | Incubation of prolintane with hepatic preparations in the presence of potassium cyanide (KCN). researchgate.netescholarship.org | Formation of a stable cyano-adduct metabolite. researchgate.net | Confirms the existence of a transient, electrophilic iminium ion intermediate that is susceptible to nucleophilic attack. |

| Enzymatic Analogy | Comparison to the metabolism of nicotine. researchgate.net | Nicotine is oxidized via a CYP450-generated iminium ion intermediate to cotinine, a reaction also catalyzed by aldehyde oxidase. researchgate.net | The prolintane-to-oxoprolintane pathway follows a known and established enzymatic mechanism for iminium ion oxidation. |

Theoretical Synthetic Routes for this compound and Analogues

While detailed, optimized laboratory syntheses for this compound are not extensively published in the primary literature, theoretical routes can be proposed based on established organic chemistry principles and the known synthesis of its precursor, prolintane.

Theoretical Synthesis of this compound

A logical and efficient theoretical pathway to this compound involves a two-step sequence: the synthesis of prolintane followed by its selective oxidation.

Synthesis of Prolintane: A modern and effective method for synthesizing the prolintane backbone is through a multicomponent carbonyl alkylative amination reaction. nih.gov This approach can construct the complex tertiary amine in a single step from readily available commercial starting materials. The reaction would involve the condensation of valerophenone (B195941) (1-phenyl-1-pentanone), pyrrolidine, and an appropriate alkylating agent under suitable catalytic conditions, such as a zinc-mediated process. nih.gov This circumvents older, multi-step methods that required the pre-formation of a ketone precursor. nih.gov

Oxidation of Prolintane to this compound: The second step involves the selective oxidation of the prolintane molecule to introduce a carbonyl group at the C5' position of the pyrrolidine ring, forming the lactam structure of this compound. This transformation directly mimics the final step of the biotransformation pathway catalyzed by aldehyde oxidase. In a laboratory setting, this could be achieved using various chemical oxidizing agents known to convert cyclic amines to lactams. Potential reagents could include:

Mercuric acetate (B1210297) (Hg(OAc)₂): Often used in the von Braun reaction for the oxidative cleavage of tertiary amines, which can be adapted for lactam formation.

Potassium permanganate (B83412) (KMnO₄) or Ruthenium tetroxide (RuO₄): Powerful oxidizing agents that can oxidize the carbon alpha to the nitrogen.

Photochemical or Electrochemical Oxidation: These methods can generate radical cations that lead to the formation of an iminium ion, which is then hydrolyzed or further oxidized to the lactam.

Theoretical Synthesis of this compound Analogues

The synthesis of this compound analogues can be envisioned by modifying the building blocks in the initial synthesis of the prolintane scaffold.

Modification of the Phenyl Ring: By starting with substituted valerophenone derivatives (e.g., with methoxy, halo, or alkyl groups on the phenyl ring), one can generate a variety of prolintane analogues. Subsequent oxidation, as described above, would yield the corresponding substituted this compound analogues.

Modification of the Alkyl Chain: Using analogues of valerophenone with different alkyl chain lengths (e.g., propiophenone (B1677668) instead of valerophenone) would result in prolintane analogues with shorter or longer side chains. Oxidation would then produce this compound analogues with varied chain lengths.

Modification of the Pyrrolidine Ring: While more complex, starting with substituted pyrrolidines would lead to analogues with substitution on the lactam ring itself.

An alternative approach for synthesizing analogues, inspired by the synthesis of related lactam structures like 1′-N-methyl-2′-oxoanabasine, involves the direct modification of the heterocyclic ring. researchgate.net This could involve a bromination reaction on the prolintane precursor to yield a geminal dibromide at the target carbon, followed by treatment with zinc to form the carbonyl group of the lactam. researchgate.net

Molecular and Subcellular Pharmacology of Oxoprolintane

Enzymatic Interactions and Inhibitory Profiles

Enzymes are crucial for the metabolism of xenobiotics, and a compound's interaction with these proteins dictates its metabolic fate and potential to influence other metabolic pathways. wikipedia.org Enzymes can act upon a compound, transforming it into a metabolite, or be inhibited or induced by the compound, leading to potential drug-drug interactions. wikipedia.orgnih.gov

Oxoprolintane as a Substrate for Metabolic Enzymes

This compound is the metabolic product of its parent compound, prolintane (B133381). researchgate.net In vitro studies using male rabbit hepatic preparations have identified the key enzymes responsible for this transformation. researchgate.net The formation of this compound from prolintane is a multi-step process involving both Phase I metabolic enzymes. researchgate.net

Initially, cytochrome P450 (CYP) enzymes oxidize prolintane to form an iminium ion intermediate. researchgate.net This intermediate then serves as a substrate for aldehyde oxidase (AOX), a cytosolic enzyme, which converts it to this compound. researchgate.netresearchgate.net Inhibitor studies confirmed the involvement of both enzyme families, as the process was affected by inhibitors of both aldehyde oxidase and cytochrome P-450. researchgate.net Conversely, inhibitors of flavin monooxygenase (FMO) had no effect, ruling out its participation in this specific metabolic pathway. researchgate.net

Further investigation into the specific CYP isozymes involved implicated cytochrome P–450UA, IIB, and IIE in the formation of this compound. researchgate.net The involvement of these particular enzymes highlights the specific pathways responsible for the biotransformation of prolintane. researchgate.net

Table 1: Enzymes Involved in the Formation of this compound from Prolintane

| Enzyme Family | Specific Enzyme(s) | Role in Pathway | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP-450UA, IIB, IIE | Catalyzes the initial oxidation of prolintane to an iminium ion intermediate. | researchgate.net |

Potential Modulatory Effects on Other Enzyme Systems in in vitro Models

While this compound is known as a product of enzymatic action, its potential to act as a modulator—an inhibitor or inducer—of other enzyme systems is a critical area of pharmacological investigation. nih.gov In vitro assays are standardly used in the early stages of drug discovery to screen for such effects, particularly on major drug-metabolizing enzymes like the cytochrome P450 superfamily. nih.govnih.gov These high-throughput screening methods can identify potential drug-drug interactions by measuring changes in enzyme activity. nih.gov

Enzyme inhibition can be reversible or irreversible and can follow several models, including competitive, non-competitive, uncompetitive, or mixed inhibition, which can be distinguished through kinetic studies. biorxiv.orgfrontiersin.org For example, studies on various natural compounds have demonstrated potent, reversible, non-competitive inhibition of CYP enzymes in human liver microsomes. nih.gov

Although specific in vitro studies detailing the modulatory effects of this compound itself on a broad range of enzyme systems are not extensively documented in the reviewed literature, its status as a substrate for AOX and CYP450 suggests a relationship with these key metabolic systems. researchgate.net Any potential for this compound to competitively or non-competitively bind to these or other enzymes, such as acetylcholinesterase or pancreatic lipase, would be a subject for future in vitro inhibitory profiling. mdpi.comejgm.co.uk Such studies are necessary to fully characterize its pharmacological safety and interaction profile.

Cellular Level Investigations of this compound's Pharmacological Modulations

Pharmacological effects at the cellular level are often initiated by the binding of a molecule to specific proteins like receptors or ion channels, which in turn triggers a cascade of intracellular events. msdmanuals.combruker.com For this compound, much of the research in this area remains hypothetical, drawing inferences from its chemical structure and the known activities of its parent compound.

Receptor Binding and Ligand Interactions (Hypothesized)

The interaction between a ligand (a molecule that binds to another larger molecule) and a receptor is a cornerstone of pharmacology. msdmanuals.comwikipedia.org This binding is characterized by its affinity (the strength of the binding) and can induce a conformational change in the receptor, which propagates a biological signal. bruker.comwikipedia.org

Direct research on this compound's specific receptor targets is limited. However, as a pyrrolidone derivative, it belongs to a class of compounds that has been investigated for a range of neuroprotective and other pharmacological properties, suggesting potential interactions within the central nervous system. ontosight.ai It is hypothesized that this compound could act as a ligand for various receptors. The nature of this interaction—whether it acts as an agonist, antagonist, or allosteric modulator—would depend on its binding site and the resulting conformational change in the receptor protein. msdmanuals.comnih.gov Future research would need to employ receptor binding assays with a panel of CNS receptors to identify specific interactions and quantify binding affinities (Kd) and functional activities.

Table 2: Hypothesized Receptor Interaction Parameters for Investigation

| Parameter | Description | Relevance |

|---|---|---|

| Binding Affinity (Kd/Ki) | The concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity. | Determines the potency of the ligand-receptor interaction. wikipedia.org |

| Receptor Occupancy | The percentage of receptors bound by a ligand at a given concentration. | Relates ligand concentration to the potential magnitude of the biological response. wikipedia.org |

| Agonism/Antagonism | Whether the ligand activates the receptor to produce a biological response (agonist) or blocks it from activation (antagonist). | Defines the functional outcome of the receptor binding event. msdmanuals.com |

Ion Channel Modulation Studies (Hypothesized from related compounds)

Ion channels, which are proteins that allow ions to pass through cell membranes, are critical for the function of excitable cells like neurons. frontiersin.orgnih.gov The modulation of these channels by chemical compounds is a significant mechanism of drug action. nih.govfrontiersin.org Modulation can occur through direct binding to the channel protein or indirectly via intracellular signaling pathways. frontiersin.orgeuropeanpharmaceuticalreview.com

There are no direct studies confirming the modulation of ion channels by this compound. However, given that its precursor, prolintane, is a CNS stimulant, a class of drugs known to sometimes affect neuronal excitability, it is plausible to hypothesize that this compound could interact with neuronal ion channels. researchgate.net Such interactions could hypothetically alter the channel's gating properties (the opening and closing of the channel) or its conductance (the rate of ion flow). frontiersin.org For instance, a compound might stabilize the open or closed state of a channel, thereby increasing or decreasing neuronal activity. frontiersin.org Investigating these potential effects would require electrophysiological techniques, such as patch-clamp studies, on various types of ion channels (e.g., sodium, potassium, calcium channels). europeanpharmaceuticalreview.com

Neurotransmitter System Interactions (Hypothesized)

Neurotransmitter systems are the primary communication networks in the brain, and many psychoactive drugs exert their effects by modulating these systems. numberanalytics.commsdmanuals.com Interactions can include altering the synthesis, release, reuptake, or degradation of neurotransmitters, or by acting directly on their receptors. msdmanuals.comnih.gov

As the metabolite of prolintane, a stimulant used for conditions like ADHD which are closely linked to neurotransmitter function, it is hypothesized that this compound may have activity at one or more neurotransmitter systems. researchgate.net The primary systems of interest for a compound related to a stimulant would likely include the dopaminergic and serotonergic systems, which are involved in reward, mood, and attention. numberanalytics.com

Hypothetical mechanisms of action could involve:

Inhibition of Reuptake: Binding to transporter proteins (e.g., DAT, SERT) to block the reuptake of dopamine (B1211576) or serotonin (B10506) from the synaptic cleft, thereby prolonging their action.

Modulation of Release: Influencing the release of neurotransmitters from presynaptic terminals. msdmanuals.com

Receptor Crosstalk: Binding to receptors of one neurotransmitter system that in turn modulates the activity of another. frontiersin.org

Verifying these hypotheses would require a suite of in vitro neurochemical assays, including neurotransmitter release and reuptake experiments in synaptosomal preparations and binding studies at transporter and receptor sites.

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Arjungenin |

| Arjunic acid |

| Arjunetin |

| Cytochrome P-450 |

| Dopamine |

| Glutamate |

| Glycine |

| This compound |

| Prolintane |

| Serotonin |

| Substance P |

Pre Clinical Mechanistic Investigations of Oxoprolintane Activity

In Vitro Cellular Model Systems for Mechanistic Elucidation

In vitro models are fundamental in elucidating the biochemical and cellular mechanisms of drug metabolites. For Oxoprolintane, a key metabolite of the psychoactive compound Prolintane (B133381), in vitro systems have been primarily employed to understand its formation rather than its intrinsic pharmacological activity.

The primary focus of in vitro research has been the metabolic conversion of Prolintane to this compound. These investigations have utilized isolated tissue preparations, specifically from rabbit liver, to identify the enzymatic processes involved.

Studies using male rabbit hepatic 10,000g supernatant preparations have been instrumental. researchgate.netresearchgate.net These preparations contain a mixture of cytosolic and microsomal enzymes, allowing for a comprehensive study of metabolic pathways. Research indicates that the formation of this compound from Prolintane is a multi-step process involving enzymes from both the soluble and microsomal fractions of the liver cells. researchgate.netescholarship.org

Initial findings with rabbit liver microsomes in the presence of NADPH under aerobic conditions did not yield this compound directly; instead, an unidentified compound was formed. researchgate.net However, the conversion to this compound was achieved when Prolintane was first incubated with the microsomal fraction and then with the soluble fraction, highlighting the necessity of enzymes from both cellular compartments. researchgate.net

The key enzymes identified in the formation of this compound are Aldehyde Oxidase and Cytochrome P-450 (CYP450). researchgate.netresearchgate.net Aldehyde oxidase, a soluble enzyme, is significantly involved in the process. researchgate.netresearchgate.net Concurrently, microsomal studies have confirmed the involvement of the CYP450 enzyme system. researchgate.netresearchgate.net The use of specific inhibitors and inducers has helped to further delineate the roles of these enzymes. For instance, studies with animals pretreated with CYP450 inducers pointed to the involvement of specific isozymes like CYP450IIB and CYP450IIE in the formation of this compound. researchgate.net

Experiments that included potassium cyanide in the incubation medium with prolintane and hepatic preparations led to the detection of a cyano adduct, suggesting the involvement of an iminium ion as an intermediate in the formation of this compound. researchgate.netresearchgate.net

While isolated rat hepatocytes have been used to study the metabolism of other compounds, specific studies using this cellular model for a detailed mechanistic elucidation of this compound's own activity are not extensively documented in the available literature. researchgate.net

Table 1: Enzymes Implicated in the In Vitro Formation of this compound

| Enzyme | Cellular Location | Role in this compound Formation | Supporting Evidence |

|---|---|---|---|

| Aldehyde Oxidase | Soluble (Cytosolic) | Directly involved in the oxidation of a prolintane intermediate to this compound. researchgate.netresearchgate.net | Studies with male rabbit hepatic 10,000g supernatant and the use of aldehyde oxidase inhibitors. researchgate.netresearchgate.net |

This table is interactive. You can sort and filter the data.

Detailed studies on the specific molecular or signaling pathways directly modulated by this compound are not extensively described in the available scientific literature. While this compound is noted to have a role in regulating the central nervous system and is suggested as a potential neuroprotective agent, the precise downstream molecular cascades it affects remain to be fully elucidated. frontiersin.org

General neuroprotective mechanisms often involve the modulation of pathways related to apoptosis, neuroinflammation, and oxidative stress. frontiersin.orgnih.gov For instance, many neuroprotective compounds exert their effects by influencing signaling pathways such as the nuclear factor-erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway to combat oxidative damage. mdpi.com Other pathways, like the peroxisome proliferator-activated receptor (PPAR) signaling pathways, are also known to be involved in suppressing neuroinflammation. nih.gov However, specific investigations linking this compound to the modulation of these or other specific pathways are not clearly detailed in the reviewed literature.

In Vivo Animal Model Studies Focused on Mechanistic Insights

In vivo animal models are crucial for understanding the physiological and behavioral effects of a compound and its underlying mechanisms in a whole organism.

While rodent models, including rats and mice, are standardly used to characterize the central nervous system (CNS) effects of psychoactive compounds, specific studies detailing the CNS modulation by this compound in these models are not prominently featured in the available research. nih.govmdpi.comfrontiersin.orgfrontiersin.orgbiorxiv.orgresearchgate.netplos.org Such studies would typically involve assessing changes in locomotor activity, behavior in tasks related to anxiety and depression, and cognitive functions. nih.gov

This compound has been suggested to be a potential neuroprotective agent. frontiersin.org The neurobiological mechanisms for such effects typically involve countering excitotoxicity, oxidative stress, and neuroinflammation. frontiersin.orgnih.govwikipedia.orgmedicalnewstoday.complos.org For a compound to be neuroprotective, it might act by preserving neuronal structure and function, which can be assessed in animal models of neurological injury or disease, such as stroke models. nih.govnih.gov However, specific in vivo studies that delineate the neurobiological mechanisms through which this compound might exert neuroprotection are not detailed in the provided search results.

Metabolomics is a powerful tool used to obtain a comprehensive snapshot of the metabolites present in a biological sample, which can provide insights into the metabolic effects of a compound. nih.govmdpi.come-enm.orgcnr.itnih.govfrontiersin.orgejast.orgresearchgate.netmdpi.com A comparative metabolomic analysis in preclinical models would involve comparing the metabolic profiles of animals treated with this compound to control groups to identify metabolic pathways that are significantly altered. Despite the utility of this approach, there are no specific studies on the comparative metabolomic analysis of this compound in preclinical models available in the reviewed literature.

Structure Activity Relationship Sar and Rational Design Principles

Identification of Key Structural Features Contributing to Oxoprolintane Activity

The pharmacological activity of this compound and related pyrrolidinophenones is dictated by a core pharmacophore consisting of a phenyl ring, a carbonyl group, an alkyl chain at the alpha (α) position, and a pyrrolidine (B122466) ring. nih.gov Modifications to each of these components systematically alter the compound's potency and selectivity for monoamine transporters, primarily the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govmdpi.com

The N-Pyrrolidine Ring: The tertiary amine within the pyrrolidine ring is a crucial feature. Synthetic cathinones with this bulky, five-membered ring structure typically act as pure reuptake inhibitors at DAT and NET, rather than as substrate-releasers like simpler cathinones. nih.govnih.gov Expanding this ring to a six-membered piperidine (B6355638) ring has been shown to cause a significant decrease in DAT inhibition potency. nih.govacs.org

The α-Alkyl Chain: The length of the alkyl chain extending from the carbon alpha to the carbonyl group is a primary determinant of potency. For α-pyrrolidinophenones, increasing the chain length from methyl (α-PPP) to propyl (α-PVP) and butyl (α-PHP) generally enhances inhibitory potency at both DAT and NET. mdpi.comnih.gov However, this trend may not be linear, with some studies suggesting an optimal range, after which further extension can lead to a decline in activity. nih.gov These compounds typically exhibit very low potency at SERT, leading to high DAT/SERT selectivity ratios. nih.govnih.gov

The Phenyl Ring: The unsubstituted phenyl ring is associated with high potency at DAT. nih.gov Adding substituents to this ring can modulate activity and selectivity. For instance, adding a 4-methyl group (as in pyrovalerone) or a 3,4-methylenedioxy group (as in MDPV) tends to increase activity at SERT compared to their unsubstituted counterparts, thereby reducing the selectivity for DAT over SERT. nih.govmdpi.comacs.org In contrast, para-substitutions with bulky electron-withdrawing groups, such as trifluoromethyl (CF3), have been shown to significantly decrease potency at DAT. nih.govacs.org

The β-Keto (Carbonyl) Group: The carbonyl group is essential for high-potency reuptake inhibition. Its removal, which converts the cathinone (B1664624) structure to an amphetamine analogue, results in a substantial (approximately 8-fold) reduction in DAT inhibitory potency. nih.gov

Table 1: Effect of α-Alkyl Chain Length on Monoamine Transporter Inhibition

This table illustrates how varying the length of the alkyl side chain in α-pyrrolidinophenones impacts their potency (IC₅₀ in nM) as inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

| Compound | α-Alkyl Group | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|---|

| α-PPP | Methyl | 8.7 | 4.6 | >10,000 |

| α-PVP | Propyl | 18.0 | 0.14 | >10,000 |

| α-PHP | Butyl | 13.0 | 0.41 | >10,000 |

Data sourced from multiple studies for comparative purposes. mdpi.comnih.gov

Design Strategies for this compound Analogues and Derivatives

The rational design of this compound analogues is guided by the SAR principles to modulate pharmacological activity. The primary synthetic pathway involves the α-bromination of a corresponding substituted propiophenone (B1677668), followed by a reaction with pyrrolidine to yield the final cathinone derivative. nih.govacs.org This straightforward synthesis allows for systematic modifications at key positions.

Key design strategies include:

Modification of the α-Alkyl Group: As a primary driver of DAT and NET potency, the α-alkyl chain is a common target for modification. Synthesizing a homologous series with varying chain lengths (e.g., ethyl, propyl, butyl, pentyl) is a direct strategy to optimize potency. mdpi.comacs.org

Aromatic Ring Substitution: To alter transporter selectivity or potency, various substituents can be introduced onto the phenyl ring. Small, electron-donating groups like methyl at the para-position can be incorporated. mdpi.com Alternatively, electron-withdrawing groups or halogens (e.g., fluorine, chlorine) can be added to explore their electronic and steric effects on transporter binding. nih.govacs.org The synthesis of 3,4-methylenedioxy analogues is a known strategy to increase interaction with SERT. mdpi.com

Alteration of the Amino Group: While the pyrrolidine ring is key to the inhibitor profile, analogues have been designed with other cyclic amines, such as piperidine, to probe the spatial requirements of the binding pocket. nih.gov However, these modifications often result in reduced potency. acs.org Conformational restriction, for example by incorporating the structure into an aminotetralone framework, is another design approach, although it has also led to less potent compounds. acs.org

Table 2: Effect of Phenyl Ring Para-Substitution on α-PHP Activity

This table shows the impact of different substituents at the para- (4-) position of the phenyl ring on the DAT and SERT inhibition potency (IC₅₀ in nM) of α-Pyrrolidinohexiophenone (α-PHP).

| Compound (α-PHP Analogue) | Para-Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|

| Unsubstituted α-PHP | -H | 97 | >30,000 | >309 |

| 4-Methyl-α-PHP | -CH₃ | 102 | 15,980 | 157 |

| 4-Methoxy-α-PHP | -OCH₃ | 75 | 10,210 | 136 |

| 4-Fluoro-α-PHP | -F | 207 | 14,060 | 68 |

| 4-Chloro-α-PHP | -Cl | 283 | 8,004 | 28 |

| 4-Trifluoromethyl-α-PHP | -CF₃ | 7,502 | 5,827 | 0.78 |

Data adapted from Bonano et al., 2017. nih.gov

Computational Approaches in Structure-Activity Relationship Analysis

Computational chemistry provides powerful tools to investigate and predict the SAR of this compound analogues, complementing experimental studies. nih.gov These in silico methods help to rationalize observed activities and guide the design of novel compounds with desired properties. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. biointerfaceresearch.comnih.gov For this compound analogues, docking studies are performed against homology models of DAT, NET, and SERT, as high-resolution crystal structures of these human transporters are often unavailable. nih.gov

The process involves:

Generating 3D structures of the ligands (the cathinone analogues) and the receptor (the transporter protein).

Defining a binding site on the transporter, typically the substrate-binding pocket.

Algorithmically fitting the ligand into the binding site in various conformations.

Scoring the different poses based on factors like intermolecular forces to estimate binding energy. A lower binding energy generally indicates a more favorable interaction.

These simulations can help explain experimental SAR data. For example, docking might reveal that the longer α-alkyl chain of α-PHP fits more snugly into a hydrophobic pocket within the DAT binding site compared to the shorter chain of α-PPP, rationalizing its higher potency. nih.gov Molecular dynamics (MD) simulations can further refine these findings by modeling the movement of the ligand-protein complex over time, providing insights into its stability and the specific interactions that maintain the bound state. pensoft.net

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govscispace.com The goal is to create a predictive model that can estimate the activity of new, untested molecules. nih.gov

The development of a QSAR model for this compound analogues typically involves:

Data Collection: Assembling a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values for DAT inhibition).

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as steric bulk, electronic charge distribution, and hydrophobicity.

Model Generation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed biological activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted to the training data. nih.gov

QSAR studies on related cathinones have demonstrated that descriptors related to steric properties of substituents on the phenyl ring are critical in determining selectivity between DAT and SERT. acs.org Such models provide valuable quantitative insights that can guide the rational design of new analogues with improved potency and selectivity profiles.

Advanced Analytical Methodologies for Oxoprolintane Research

Chromatographic Techniques for Separation and Detection

Chromatography is a laboratory technique used to separate a mixture into its individual components. khanacademy.orgwikipedia.org The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. wikipedia.org This principle is fundamental to the various chromatographic methods utilized in the analysis of Oxoprolintane.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify compounds dissolved in a liquid. shimadzu.comopenaccessjournals.comwikipedia.org It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org The separation occurs as each component in the sample interacts differently with the stationary phase. oxfordindices.com HPLC has been noted as an effective analytical method for the detection of prolintane (B133381) and its metabolite, this compound. oup.comregulations.gov While it may be less precise than methods coupled with mass spectrometry, HPLC with ultraviolet (UV) detection is a viable, cost-effective approach. For instance, UV detection at wavelengths of 252, 258, and 264 nm has been noted as effective for prolintane, the precursor to this compound. oup.com

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical method for identifying different substances within a test sample. wikipedia.org It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comthermofisher.com In GC, the sample is vaporized and separated into its components as it travels through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, allowing for positive identification. technologynetworks.com

GC-MS is a primary technique for the detection of this compound, which is a principal metabolite of Prolintane. oup.comnih.gov Its application is particularly significant in forensic toxicology and doping control. oup.comwikipedia.org Research has shown that GC-MS can successfully identify prolintane and its metabolites, including this compound, in urine samples. oup.com In cases of unknown drug ingestion, the specific and comprehensive nature of GC-MS provides a distinct advantage over less specific methods like immunoassays. oup.com Validation of screening procedures for stimulants often involves urine from which prolintane metabolites, including this compound, have been identified, confirming the method's efficacy. dshs-koeln.de To enhance volatility for GC analysis, derivatization techniques, such as the creation of mono-trimethylsilyl (TMS) derivatives, are sometimes employed. dshs-koeln.de

| Parameter | Description | Source |

|---|---|---|

| Application | Detection of this compound (as a metabolite of Prolintane) in human urine. | oup.com |

| Sample Type | Urine. | oup.com |

| Key Advantage | Specific and comprehensive nature is advantageous over immunoassays for unknown ingestions. Considered a "gold standard" for forensic substance identification. | oup.comwikipedia.org |

| Metabolite Identification | Successfully used to identify the presence of prolintane and its metabolites. The mass spectrum of one metabolite showed a base peak at m/z 126 and other significant ions at m/z 107 and 96. | oup.com |

Liquid Chromatography (LC) with High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) combines the separation power of LC with the high mass accuracy and resolving power of HRMS. animbiosci.orgmdpi.com This combination allows for the confident identification of compounds based on their accurate mass, which can be used to determine their elemental composition. animbiosci.org LC-HRMS is particularly valuable for identifying unknown metabolites and degradation products in complex samples. researchgate.net In the context of this compound research, HRMS is the recommended technique for identifying any potential degradation products of its parent compound, prolintane, ensuring experimental reproducibility in stability studies. The untargeted screening capabilities of LC-HRMS make it a powerful tool for metabolomics and identifying a wide array of substances in a single analysis. animbiosci.orgnih.gov

Electrophoretic Methods for Compound Analysis

Capillary electrophoresis (CE) is a family of analytical techniques that use an electric field to separate analytes. diva-portal.org Separations are performed in a narrow-bore capillary filled with an electrolyte solution and are known for their high efficiency, short analysis times, and minimal sample consumption. diva-portal.org

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. diva-portal.orgcreative-proteomics.com This technique has been successfully applied to the direct determination of this compound and its parent compound, Prolintane, in human urine. nih.gov A key study developed a fast and simple CZE method for this purpose, demonstrating its applicability for doping control. nih.govsciencegate.app The separation is performed in a background electrolyte, and analytes migrate at different velocities under the influence of an electric field, allowing for their resolution. creative-proteomics.com

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.orgscispace.com This is achieved by adding a surfactant (such as sodium dodecyl sulphate) to the buffer solution at a concentration above its critical micelle concentration, forming micelles. wikipedia.org Separation is then based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the interior of the micelles (a pseudo-stationary phase). wikipedia.orgscitechnol.com

A specific MEKC method, modified with beta-cyclodextrin, has been developed for the direct determination of this compound and Prolintane in urine. nih.gov This method provides a rapid and simple analysis suitable for doping control. The study optimized various parameters, including buffer pH and the concentration of sodium dodecyl sulphate and beta-cyclodextrin, to achieve effective separation. nih.gov The determination limit for this compound using this method was found to be 0.7 µg/ml. nih.gov

| Method | Key Parameters | Findings for this compound | Source |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Buffer: Phosphate (B84403) buffer (pH 8.5); Detection: UV at 211 nm. | Allows for the direct, fast, and simple determination in human urine. | nih.gov |

| β-cyclodextrin-modified Micellar Electrokinetic Chromatography (MEKC) | Buffer: Phosphate buffer (pH 8.5) with Sodium Dodecyl Sulphate (SDS) and beta-cyclodextrin; Detection: UV at 211 nm. | Determination limit of 0.7 µg/ml in human urine. Suitable for doping control. | nih.gov |

Advanced Spectroscopic Techniques in Structural Elucidation of this compound and its Intermediates (e.g., NMR, IR)

The unambiguous confirmation of the chemical structure of this compound and any related synthetic or metabolic intermediates is accomplished using a combination of powerful spectroscopic techniques. nih.gov Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are central to this process, providing detailed information about the molecule's functional groups and the connectivity of its atoms. regulations.govlibretexts.org

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.org The analysis of this compound would reveal characteristic absorption bands corresponding to its key structural features. The most prominent feature is the lactam ring, which contains a carbonyl group (C=O). This group is expected to produce a strong, sharp absorption band in the IR spectrum. Aromatic rings and C-H bonds from the alkyl and pyrrolidinone structures also produce characteristic bands. vscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). chemistrysteps.com

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton in the molecule. The chemical shift (position) of these signals, their splitting patterns (multiplicity), and their integration (area under the peak) allow for the precise assignment of protons within the structure. For instance, protons on the carbon adjacent to the lactam carbonyl group would appear at a characteristic downfield position due to the electron-withdrawing effect of the carbonyl. chemistrysteps.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. A key signal for this compound would be the resonance for the carbonyl carbon of the lactam, which would appear significantly downfield (typically in the 170-180 ppm range). Other signals would correspond to the carbons of the aromatic ring and the aliphatic portions of the molecule. organicchemistrydata.org

Characterization of Intermediates: Spectroscopic methods are also invaluable for identifying transient species formed during chemical reactions or metabolic processes. researchgate.net In the metabolic oxidation of prolintane to this compound, an iminium ion has been proposed as a key intermediate. researchgate.netescholarship.org Trapping experiments, where the intermediate reacts with an agent like cyanide to form a stable adduct, coupled with spectroscopic analysis of the resulting product, can provide evidence for the existence of such short-lived species. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Characteristic Signal |

|---|---|---|

| IR Spectroscopy | Lactam C=O | Strong absorption band around 1680-1700 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C | Bands in the 1400-1600 cm⁻¹ region |

| IR Spectroscopy | C-H (Aromatic) | Stretching above 3000 cm⁻¹ |

| IR Spectroscopy | C-H (Aliphatic) | Stretching below 3000 cm⁻¹ |

| ¹³C NMR | Lactam C=O | Chemical shift (δ) approx. 170-180 ppm |

| ¹³C NMR | Aromatic Carbons | Chemical shifts (δ) approx. 120-150 ppm |

| ¹H NMR | Aromatic Protons | Chemical shifts (δ) approx. 7.0-8.0 ppm |

| ¹H NMR | Protons adjacent to N and C=O | Downfield chemical shifts due to deshielding |

Development of Robust Methodologies for In Vitro and In Vivo Research Sample Analysis

To study the pharmacokinetics and metabolism of prolintane, robust and sensitive analytical methods are required to quantify both the parent drug and its metabolite, this compound, in complex biological matrices such as urine and plasma. nih.govbioanalysis-zone.com The development of these methods focuses on achieving high selectivity, sensitivity, accuracy, and reproducibility. mdpi.comlcms.cz

Capillary Electrophoresis: A method utilizing capillary zone electrophoresis (CZE) and beta-cyclodextrin-modified micellar electrokinetic chromatography (MEKC) has been developed for the direct determination of prolintane and this compound in human urine. nih.gov This technique separates compounds based on their charge and size as they move through a capillary under the influence of an electric field. The method was performed in a phosphate buffer (pH 8.5) with UV detection at 211 nm. nih.gov It proved to be a fast and simple approach for analysis, achieving determination limits of 0.7 µg/mL for this compound in urine samples. nih.gov

Chromatography-Mass Spectrometry: The combination of a separation technique like gas or liquid chromatography with the powerful detection capabilities of mass spectrometry is the gold standard for bioanalysis. rjlm.ro

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been employed for the analysis of prolintane metabolites. rjlm.ro In this technique, volatile compounds are separated in a gas stream and then ionized and detected based on their mass-to-charge ratio. While effective, identification can be challenging without certified reference standards, as library matching can be speculative. rjlm.ro For instance, a characteristic ion at m/z 126 has been noted for prolintane metabolites, but definitive identification requires comparison with a known standard. rjlm.ro

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for quantifying compounds in biological fluids. researchgate.netnih.gov This technique separates compounds in a liquid phase before they are ionized and detected. bioanalysis-zone.com The use of High-Resolution Mass Spectrometry (HRMS) further enhances the ability to identify unknown compounds by providing highly accurate mass measurements. rjlm.ro These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interferences from the biological matrix before analysis. rjlm.ro The development of LC-MS/MS assays is crucial for detailed in vitro studies, such as investigating the enzymatic processes in liver preparations that lead to this compound formation, and for in vivo pharmacokinetic studies in animal models. researchgate.netresearchgate.net

Table 2: Methodologies for this compound Analysis in Biological Samples

| Methodology | Sample Matrix | Key Features | Reported Performance |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) / Micellar Electrokinetic Chromatography (MEKC) | Human Urine | Direct determination; UV detection at 211 nm. nih.gov | Detection limit: 0.7 µg/mL for this compound. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Blood | Analysis of volatile derivatives; requires reference standards for confirmation. rjlm.ro | Identifies characteristic fragment ions (e.g., m/z 126). rjlm.ro |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Urine, Tissue Homogenates | High sensitivity and selectivity; the standard for quantitative bioanalysis. bioanalysis-zone.comlcms.cz | Enables low-level quantification for pharmacokinetic studies. nih.gov |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Biological Fluids | Provides highly accurate mass measurements for confident identification of metabolites. rjlm.ro | Key tool for identifying new psychoactive substances and their metabolites. rjlm.ro |

Future Research Directions and Theoretical Applications

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

The metabolic journey from Prolintane (B133381) to Oxoprolintane is not fully charted, presenting significant opportunities for discovery. Initial studies have established that this compound is a major metabolite of Prolintane, with its formation being a key metabolic step. escholarship.org However, the complete cascade of biotransformation may involve undiscovered intermediates and secondary metabolites.

Research has implicated specific enzyme families in the creation of this compound. Studies using inhibitors in male rabbit hepatic preparations suggest that the soluble enzyme aldehyde oxidase is involved in its formation. researchgate.netcapes.gov.br Furthermore, microsomal inhibitor studies indicate the involvement of cytochrome P-450—specifically isoforms P-450UA, IIB, and IIE—while excluding the role of flavin monooxygenase (FMO) and P-450IA. researchgate.netcapes.gov.brresearchgate.net A key hypothesis in this pathway is the formation of an iminium ion intermediate. researchgate.netcapes.gov.brresearchgate.net This is supported by experiments where the inclusion of potassium cyanide during incubation with prolintane and hepatic preparations resulted in the detection of a novel cyano adduct metabolite. researchgate.netcapes.gov.brresearchgate.net

Beyond the primary conversion to this compound, other metabolic routes for Prolintane exist, such as the formation of OH-phenyl-prolintane. researchgate.net The metabolism has also been noted to be stereospecific, yielding different quantities of metabolites from the R-(+)- and S-(-)-enantiomers of Prolintane. researchgate.net

Future research should aim to:

Isolate and Characterize Intermediates: Directly detect and characterize the proposed iminium ion intermediate to confirm its role in the metabolic pathway.

Identify Novel Metabolites: Employ advanced analytical techniques, such as high-resolution mass spectrometry (e.g., UPLC-Q/TOF MS), which have successfully identified novel metabolic pathways for other complex drugs, to search for previously undetected minor or transient metabolites of Prolintane and subsequent metabolites of this compound. researchgate.net

Explore Extrahepatic Metabolism: Investigate metabolic pathways in other tissues, such as the kidney and bladder, where N-oxidation has been observed for similar compounds, to build a complete, whole-body metabolic map. researchgate.net

Clarify Conflicting Pathways: Resolve observations from earlier studies where, in some animal models, an amino acid derivative was identified as the major urinary metabolite, suggesting the existence of parallel or alternative pathways originating from a common α-hydroxy intermediate. escholarship.org

Table 1: Enzymes and Intermediates in this compound Formation

| Component | Type | Role/Observation | Source(s) |

| Aldehyde Oxidase (AOX) | Enzyme | Soluble enzyme involved in the conversion of Prolintane to this compound. researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

| Cytochrome P-450 | Enzyme Family | Microsomal enzyme system involved in the metabolism of Prolintane. researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

| CYP-450UA, IIB, IIE | Enzyme Isoforms | Implicated in the formation of this compound. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Flavin Monooxygenase (FMO) | Enzyme | Investigated but found not to be involved in this compound formation. researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

| Iminium Ion | Intermediate | A proposed reactive intermediate in the pathway to this compound. researchgate.netcapes.gov.brresearchgate.net | researchgate.netcapes.gov.brresearchgate.net |

| Cyano Adduct | Novel Metabolite | Detected in trapping experiments, supporting the iminium ion hypothesis. researchgate.netcapes.gov.brresearchgate.net | researchgate.netcapes.gov.brresearchgate.net |

Comprehensive Mapping of this compound's Molecular Targets and Pathways

While this compound is known as a metabolite, its own potential to interact with molecular targets within the central nervous system remains an area ripe for exploration. It is suggested to have a regulatory role in the CNS and may act as a neuroprotective agent, implying direct or indirect interaction with specific neural pathways. medchemexpress.commedchemexpress.com

Currently, the specific receptors, transporters, or ion channels that this compound binds to are not well-defined. Future research should pivot to detailed pharmacological profiling to de-orphanize this compound.

Key research objectives include:

Receptor Binding Assays: Screening this compound against a wide panel of CNS targets, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, given the stimulant nature of its parent compound, Prolintane.

Functional Assays: Determining whether this compound acts as an agonist, antagonist, or modulator at any identified targets.

Exploration of Novel Systems: Investigating interactions with less-obvious systems that are implicated in arousal and substance-seeking behaviors, such as the orexin (B13118510)/receptor system. The orexin system, involving OX1 and OX2 receptors, is a key regulator of wakefulness and has been linked to the effects of other psychoactive substances. nih.govnih.gov Probing this compound's effect on this system could reveal novel mechanisms of action.

Table 2: Potential Molecular Targets for this compound Investigation

| Target Class | Specific Examples | Rationale for Investigation | Source(s) |

| Neurotransmitter Transporters | DAT, SERT, NET | The parent compound, Prolintane, is a CNS stimulant. | researchgate.netcapes.gov.br |

| Orexin Receptors | OX1R, OX2R | The orexin system regulates arousal, wakefulness, and addiction, which may be relevant to a stimulant's metabolite. nih.govnih.gov | nih.govnih.gov |

| Glutamate Receptors | NMDA, AMPA | Common targets for neuroprotective agents. | ontosight.ai |

| Neurotrophin Receptors | TrkA, TrkB, TrkC | Potential targets if neuroprotective effects are mediated by promoting neuronal survival. | ontosight.ai |

Exploration of this compound's Neurobiological Role Beyond Initial Hypotheses

The current hypothesis for this compound's activity is centered on its identity as a metabolite of a CNS stimulant, with some suggestions of a potential neuroprotective role. medchemexpress.commedchemexpress.com Future research must move beyond these initial ideas to explore more nuanced neurobiological functions.

A primary avenue of investigation is the potential for neuroprotection. This broad term requires dissection to understand the underlying mechanisms. Research should ask whether this compound's effects are mediated by:

Anti-inflammatory actions within the brain.

Antioxidant properties that mitigate oxidative stress.

Modulation of apoptotic pathways to prevent cell death.

Interaction with neurotrophic systems to promote neuronal health.

Furthermore, leveraging knowledge from related compounds can guide this exploration. Other pyrrolidone derivatives are being actively investigated for treating a range of neurological disorders, lending credence to the hypothesis that this compound may possess therapeutic potential. ontosight.ai

The link to the orexin system also opens up new possibilities for its role in regulating fundamental behaviors. nih.govnih.gov The orexin system is deeply involved in the sleep-wake cycle, feeding behavior, and reward pathways. Studies have also shown differential roles for orexin receptors in mood regulation, with OX1R being potentially pro-depressive and OX2R having anti-depressive properties in certain brain regions. nih.gov Investigating this compound's influence on these circuits could uncover previously unknown effects on sleep, appetite, and mood.

Development of Advanced In Vitro and In Silico Models for Mechanistic Prediction

To accelerate the understanding of this compound, a shift towards more advanced predictive models is necessary. While classic in vitro studies using rabbit liver fractions were crucial for initial discoveries, the development of sophisticated models can provide more human-relevant and high-throughput data. escholarship.orgresearchgate.netcapes.gov.br

In Vitro Advancements: Future work should move towards using human-derived systems, such as human liver microsomes (HLMs) and S9 fractions, to ensure the metabolic data is more applicable to human physiology. researchgate.net The use of a panel of recombinant human cytochrome P450 enzymes can precisely identify the specific isoforms responsible for metabolism in humans. Furthermore, adopting complex models like 3D hepatocyte cultures or "liver-on-a-chip" systems can better replicate the intricate microenvironment of the liver for more accurate metabolic and toxicity studies.

In Silico Development: Computational, or in silico, toxicology and pharmacology are rapidly advancing fields that can be leveraged to study this compound. frontiersin.orgdiaglobal.org There is a recognized need for better predictive models for aldehyde oxidase (AOX) metabolism, a key enzyme in this compound formation. researchgate.net Future computational work could include:

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for the pyrrolidinone class to predict metabolic stability, CNS target affinity, or potential toxicity.

Consensus Modeling: Applying a consensus approach, which integrates the outputs of multiple in silico models, to improve the accuracy and reliability of predictions for metabolic fate and biological activity. frontiersin.org

Molecular Docking: Using docking simulations to predict and visualize how this compound might bind to the potential molecular targets identified in section 7.2, providing a structural basis for its hypothesized activities.

Table 3: Advanced Models for Future this compound Research

| Model Type | Specific Approach | Application | Source(s) |

| In Vitro | Human Liver Microsomes (HLMs) | Provide more human-relevant metabolic data. | researchgate.net |

| Recombinant CYP450 Enzymes | Pinpoint specific human enzyme isoforms involved in metabolism. | ||

| 3D Cell Cultures / Organ-on-a-Chip | Better mimic the physiological environment of the liver for metabolic and toxicity studies. | ||

| In Silico | QSAR Models | Predict biological activity and metabolic properties based on chemical structure. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

| Molecular Docking | Simulate the binding of this compound to potential protein targets. | ||

| Consensus Modeling | Combine multiple predictive models to increase accuracy and chemical space coverage. frontiersin.org | frontiersin.org |

Synergistic Research with Related Chemical Classes (e.g., other pyrrolidinone derivatives)

This compound is a member of the pyrrolidinone chemical class, a scaffold that is the basis for a wide range of biologically active molecules. ontosight.ai A synergistic research strategy, comparing this compound with other pyrrolidinone derivatives, could significantly accelerate the understanding of its unique properties. This class includes natural products and synthetic drugs with diverse activities, such as the respiratory stimulant Doxapram and the antimalarial agent Codinaeopsin. beilstein-journals.org

A comparative approach would be highly valuable. By systematically analyzing the structure, metabolism, and biological effects of this compound alongside other pyrrolidinones, researchers could:

Establish Structure-Activity Relationships (SAR): Identify the specific chemical features of the pyrrolidinone scaffold that are responsible for certain biological effects, such as neuroprotection or CNS stimulation.

Isolate Pharmacophores: By comparing structurally similar but functionally different derivatives, the key pharmacophore responsible for this compound's specific activities could be determined.

Guide Synthetic Chemistry: The insights gained from SAR studies could guide medicinal chemists in designing novel analogs of this compound with enhanced potency, greater selectivity, or improved therapeutic profiles. The high interest in synthesizing complex pyrrolidinone-containing alkaloids indicates a receptive and capable synthetic chemistry community. nih.gov

Table 4: Selected Pyrrolidinone Derivatives for Comparative Study

| Compound | Class/Origin | Known Biological Activity | Source(s) |

| This compound | Synthetic (Metabolite) | CNS activity, potential neuroprotection. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| Doxapram | Synthetic | Respiratory stimulant. beilstein-journals.org | beilstein-journals.org |

| Codinaeopsin | Natural Product (Fungal) | Antimalarial activity. beilstein-journals.org | beilstein-journals.org |

| Pyrrocidine A | Natural Product (Fungal) | Antibacterial activity (Gram-positive). beilstein-journals.org | beilstein-journals.org |

| Phenylpiracetam | Synthetic | Nootropic, psychostimulant. |

常见问题

Q. What strategies mitigate bias in retrospective analyses of this compound’s abuse potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。